molecular formula C26H26ClN3O3 B251418 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Katalognummer B251418
Molekulargewicht: 464 g/mol
InChI-Schlüssel: PIVBKVYDRJTPDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPCA is a small molecule drug that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BPCA also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPCA has been shown to enhance the activity of certain neurotransmitters and protect against oxidative stress.
Biochemical and Physiological Effects
BPCA has been shown to have various biochemical and physiological effects. In cancer research, BPCA has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BPCA also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPCA has been shown to enhance the activity of certain neurotransmitters and protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

BPCA has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized, making it readily available for research. BPCA has also shown promising results in preclinical studies, making it a potential candidate for further development. However, BPCA has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, BPCA has not been extensively studied in clinical trials, which limits its potential for clinical use.

Zukünftige Richtungen

There are several future directions for BPCA research. One area of research is to further investigate the mechanism of action of BPCA to better understand its therapeutic potential. Another area of research is to explore the potential of BPCA in combination therapy with other drugs to enhance its efficacy. Additionally, clinical trials are needed to evaluate the safety and efficacy of BPCA in humans. Overall, BPCA has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various diseases.

Synthesemethoden

The synthesis of BPCA involves a multi-step process that begins with the reaction of 4-chloro-3-methylphenol and 2-amino-2-(4-benzoylpiperazin-1-yl)acetic acid to form the intermediate compound. This intermediate is then reacted with 4-chloro-3-methylphenol and triethylamine to produce the final product, BPCA. The synthesis method of BPCA is complex and requires expertise in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

BPCA has been extensively studied for its potential therapeutic applications. In cancer research, BPCA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. BPCA has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BPCA has been investigated for its neuroprotective effects and has shown potential in the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

Molekularformel

C26H26ClN3O3

Molekulargewicht

464 g/mol

IUPAC-Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-17-21(11-12-22(19)27)33-18-25(31)28-23-9-5-6-10-24(23)29-13-15-30(16-14-29)26(32)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,28,31)

InChI-Schlüssel

PIVBKVYDRJTPDF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.